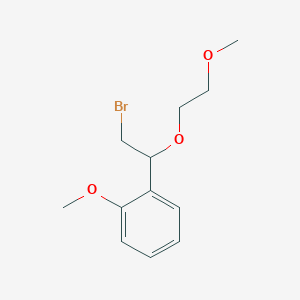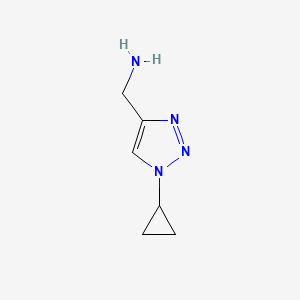
tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate is a compound that features a tert-butyl ester group, an azido group, and a hydroxyl group attached to a piperidine ring
Méthodes De Préparation
The synthesis of tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common approach is to start with a piperidine derivative, which undergoes azidation to introduce the azido group. The hydroxyl group can be introduced through selective oxidation or reduction reactions. Finally, the tert-butyl ester group is introduced using tert-butyl chloroformate under basic conditions .
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azido group can be reduced to an amine using reagents such as hydrogen gas with a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and tert-butyl chloroformate. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The azido group allows for bioorthogonal reactions, making it useful in labeling and tracking biomolecules.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate involves its ability to undergo bioorthogonal reactions due to the presence of the azido group. This allows it to selectively react with specific molecular targets without interfering with natural biological processes. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar compounds include:
Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound also features a tert-butyl ester group and a hydroxyl group but has a different ring structure.
Tert-butyl (3R,5S)-6-chloro-dihydroxyhexanoate: This compound has a similar tert-butyl ester group but includes a chloro group and a different backbone.
Tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate is unique due to the presence of the azido group, which provides distinct reactivity and applications in bioorthogonal chemistry .
Propriétés
Formule moléculaire |
C10H18N4O3 |
|---|---|
Poids moléculaire |
242.28 g/mol |
Nom IUPAC |
tert-butyl (3S,5S)-3-azido-5-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C10H18N4O3/c1-10(2,3)17-9(16)14-5-7(12-13-11)4-8(15)6-14/h7-8,15H,4-6H2,1-3H3/t7-,8-/m0/s1 |
Clé InChI |
JHTJGWIINIDDLJ-YUMQZZPRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H](C1)O)N=[N+]=[N-] |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC(C1)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[(Benzyloxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B15302401.png)

![3-[4-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B15302416.png)








